![molecular formula C16H16N2O4S2 B2563573 5-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 1428362-16-6](/img/structure/B2563573.png)
5-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It’s considered a structural alert with the formula C4H4S . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Chemical Synthesis and Reactivity
- 1,3-Dipolar Cycloaddition Reactions : This compound and its derivatives have been studied in reactions with aryl thiocyanates and selenocyanates, leading to the formation of various heterocyclic compounds such as 5-arylthio-1,2,4-oxadiazoles, -thiadiazoles, and -triazoles. These reactions highlight the compound's utility in synthetic organic chemistry, particularly in the construction of complex heterocyclic systems (Greig et al., 1987).
Biological Activity and Applications
- Anticancer Activity : Novel thiophenes containing diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde, and sulfonamide moieties have been synthesized and evaluated for their in vitro cytotoxic activity against human tumor breast cancer cell lines. Some compounds showed moderate to good cytotoxic activity, indicating potential applications in cancer therapy (Alsaid et al., 2013).
- Antibacterial Activity : New oxadiazolylbenzodioxane derivatives have been evaluated for their antibacterial activity, showcasing the potential of such compounds in developing new antimicrobial agents (Avagyan et al., 2020).
Molecular Docking and Drug Design
- EGFR Inhibitors : Benzimidazole derivatives bearing 1,2,4-triazole have been investigated through molecular docking studies as EGFR inhibitors. These studies contribute to the understanding of the anti-cancer properties of such compounds and their interactions with the EGFR binding pocket, aiding in the design of potential anti-cancer drugs (Karayel, 2021).
Analytical and Environmental Applications
- Voltammetric and Analytical Applications : Fluorine-substituted spirosteroidalthiazolidin-4-one derivatives of sulfa drugs have been synthesized and evaluated for their voltammetric behavior and potential analytical applications, indicating the versatility of such compounds in analytical chemistry (Makki et al., 2016).
Future Directions
The future directions for research on a compound like this would likely depend on its demonstrated efficacy and safety in preclinical and clinical trials, as well as the specific therapeutic area it is being developed for. Given the wide range of therapeutic properties associated with thiophene and piperidine derivatives , there could be many potential future directions for research on this compound.
properties
IUPAC Name |
5-(4-thiophen-3-ylpiperidin-1-yl)sulfonyl-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c19-16-17-14-9-13(1-2-15(14)22-16)24(20,21)18-6-3-11(4-7-18)12-5-8-23-10-12/h1-2,5,8-11H,3-4,6-7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPBAQMIPHXNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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